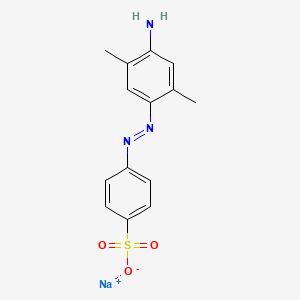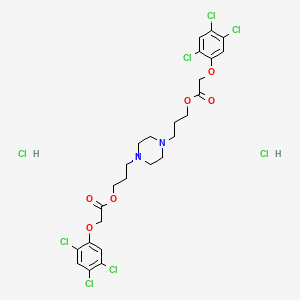
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including acetic acid, trichlorophenoxy, and piperazine moieties, which contribute to its diverse reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the chlorination of phenol to produce 2,4,5-trichlorophenol. This intermediate is then reacted with acetic acid to form 2,4,5-trichlorophenoxyacetic acid. The next step involves the esterification of this acid with a piperazine derivative, followed by the introduction of the propanediyl group. Finally, the compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Shares the trichlorophenoxy moiety but lacks the piperazine and propanediyl ester groups.
Piperazine derivatives: Compounds with similar piperazine structures but different functional groups.
Other chlorinated phenoxy acids: Compounds with similar chlorinated phenoxy structures but different ester or amine groups.
Uniqueness
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
86746-12-5 |
|---|---|
Formule moléculaire |
C26H30Cl8N2O6 |
Poids moléculaire |
750.1 g/mol |
Nom IUPAC |
3-[4-[3-[2-(2,4,5-trichlorophenoxy)acetyl]oxypropyl]piperazin-1-yl]propyl 2-(2,4,5-trichlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C26H28Cl6N2O6.2ClH/c27-17-11-21(31)23(13-19(17)29)39-15-25(35)37-9-1-3-33-5-7-34(8-6-33)4-2-10-38-26(36)16-40-24-14-20(30)18(28)12-22(24)32;;/h11-14H,1-10,15-16H2;2*1H |
Clé InChI |
PZIYRAJEJLJHAP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCCOC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


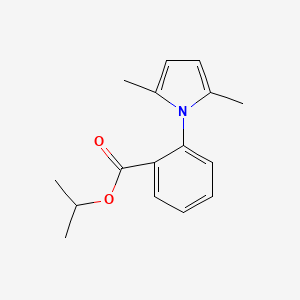
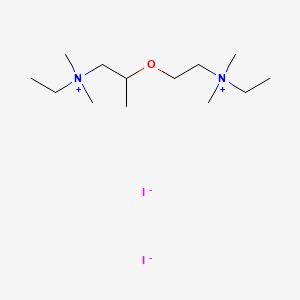

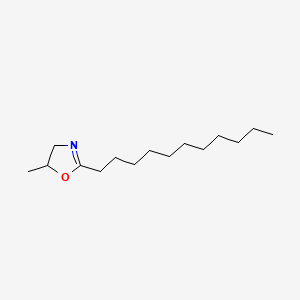
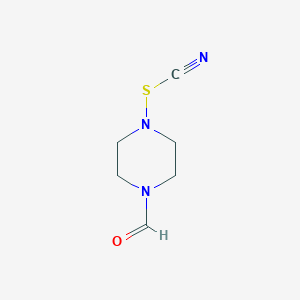
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
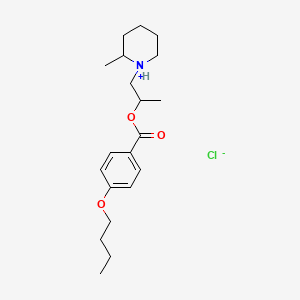
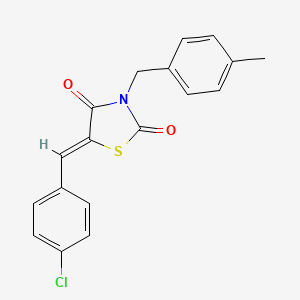

![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)



